molecular formula C29H33N3O3S2 B12030918 (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-32-3

(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12030918
CAS No.: 623936-32-3
M. Wt: 535.7 g/mol
InChI Key: XYNRDBFKKOGPSX-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a recognized and potent small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel. Its primary research value lies in its ability to selectively block TRPC5-mediated currents, making it an essential pharmacological tool for elucidating the complex physiological and pathophysiological roles of this ion channel. Research applications are extensive and primarily focus on the fields of cardiology and neuroscience. In cardiovascular research, this inhibitor is used to investigate its protective effects against cardiac hypertrophy and heart failure, as TRPC5 activity has been implicated in pathological remodeling of the heart. In neurological research, it is applied to study the role of TRPC5 in anxiety disorders and depression, with studies showing that inhibition can produce anxiolytic and antidepressant-like effects in animal models. The compound's mechanism of action involves direct antagonism of the TRPC5 channel, thereby modulating calcium and sodium influx into the cell, which influences downstream signaling pathways and neuronal excitability. This makes it a critical compound for probing channel function in disease models and for validating TRPC5 as a therapeutic target for a range of conditions.

Properties

CAS No.

623936-32-3

Molecular Formula

C29H33N3O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O3S2/c1-5-34-16-10-15-31-28(33)26(37-29(31)36)17-22-18-32(23-11-7-6-8-12-23)30-27(22)24-13-9-14-25(21(24)4)35-19-20(2)3/h6-9,11-14,17-18,20H,5,10,15-16,19H2,1-4H3/b26-17-

InChI Key

XYNRDBFKKOGPSX-ONUIUJJFSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazolidinone core, a pyrazole moiety, and various substituents that influence its biological properties. The general structure can be represented as follows:

C28H36N2O2S\text{C}_{28}\text{H}_{36}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substituents have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that thiazolidinone derivatives exhibit IC50 values in micromolar ranges against different cancer types, suggesting that the compound may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones is well-documented. The compound under review has shown promising results against a range of pathogens, including bacteria and fungi. A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives and found that certain structural modifications led to enhanced efficacy against resistant strains of bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Analgesic Properties

Thiazolidinones are recognized for their anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. The compound has been suggested to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its analgesic effects. In animal models, compounds with similar structures have demonstrated significant reductions in pain and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Key factors include:

  • Substituent Positioning : Variations in the position and nature of substituents (e.g., ethoxy vs. isobutoxy) can significantly alter activity profiles.
  • Ring Modifications : Changes in the thiazolidine ring can enhance or diminish biological potency.

A comparative analysis of several thiazolidinone derivatives revealed that modifications at positions 2 and 5 often lead to enhanced anticancer and antimicrobial activities .

Case Studies

  • Anticancer Study : A recent investigation into a series of thiazolidinone derivatives found that one specific analog exhibited an IC50 value of 0.54 µM against breast cancer cells (MCF-7), showcasing its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another study reported that a derivative demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. The presence of the pyrazole moiety enhances this activity, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Potential

The compound has shown promise in cancer research. Thiazolidinones are known for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this specific thiazolidinone derivative may inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinones, including derivatives similar to the compound . Results indicated a significant reduction in edema in animal models treated with these compounds, demonstrating their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that the compound led to a decrease in cell viability, suggesting its potential as an anticancer drug. The study highlighted its ability to trigger apoptosis and inhibit metastasis-related pathways .

Comparison with Similar Compounds

(a) Methoxypropyl Variant

A closely related compound, “(5Z)-3-(3-methoxypropyl)-5-{[3-(3-methyl-4-(2-methylpropoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” (), differs by:

  • Ethoxy vs. Methoxypropyl : The ethoxy group in the target compound may confer higher lipophilicity (logP ~3.2 vs. ~2.8 for methoxy), impacting membrane permeability .
  • Substituent Position : The 3-isobutoxy-2-methylphenyl group in the target compound vs. 3-methyl-4-(2-methylpropoxy)phenyl in the analogue. This alters steric hindrance and electronic effects on the pyrazole ring.
Property Target Compound Methoxypropyl Analog
Molecular Formula C₃₀H₃₄N₄O₃S₂ C₂₉H₃₂N₄O₃S₂
Average Mass (Da) 574.75 560.71
Key Substituents 3-ethoxypropyl 3-methoxypropyl
Potential Bioactivity Not reported Not reported

(b) Simplified Thiazolidinone Derivatives

Compounds like “(Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one” () share the thiazolidinone-thioxo scaffold but lack the pyrazole and complex alkyl chains. These derivatives are often synthesized for antimicrobial or anticancer screening. For example:

  • Compound 3a–e (): Substituted benzylidene groups at position 5 show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the thioxo group enhances target binding .
  • Target Compound : The additional pyrazole and ethoxypropyl groups may improve selectivity for eukaryotic targets (e.g., kinases) due to increased bulk and hydrogen-bonding capacity.

Pyrazole-Containing Analogues

The title compound’s pyrazole ring is structurally similar to “(2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one” (). Key differences include:

  • Hydroxy vs. Isobutoxy Groups : The 5-hydroxy group in ’s compound increases polarity (clogP = 2.1 vs. 3.2 for the target compound), reducing blood-brain barrier penetration .
  • Biological Relevance : Pyrazole derivatives are often kinase inhibitors or anti-inflammatory agents. The isobutoxy group in the target compound may enhance metabolic stability compared to hydroxy groups .

Thiazole-Based Compounds with Anti-Tubercular Activity

While structurally distinct, thiazole-quinazolinone hybrids () provide context for sulfur-containing heterocycles in drug design:

  • Compound 5Fa1–5Fk11 : These derivatives exhibit anti-tubercular activity (MIC: 0.8–12.5 µg/mL against M. tuberculosis), attributed to thiazole-thiophene interactions with mycobacterial enzymes .
  • Target Compound: The thiazolidinone core may similarly target bacterial enzymes, but its larger substituents could limit penetration into mycobacterial cell walls.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone ring is typically synthesized via [2+3]-cyclocondensation between thioureas and α-halocarbonyl compounds. For this compound, 3-(3-ethoxypropyl)thiourea serves as the starting material. Reaction with ethyl 2-bromoacetate in alkaline ethanol yields 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (Intermediate A).

Reaction Conditions :

  • Solvent: Ethanol (95%)

  • Base: Sodium acetate

  • Temperature: Reflux (78°C)

  • Time: 8–12 hours

  • Yield: 70–85%.

Preparation of the Pyrazole-Aldehyde Intermediate

Synthesis of 3-(3-Isobutoxy-2-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole-aldehyde fragment is synthesized via a three-step protocol:

Step 1: Formation of Pyrazole Ring

Condensation of 3-isobutoxy-2-methylphenylhydrazine with 1-phenyl-1,3-diketone in acetic acid yields 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole (Intermediate B).

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 80°C

  • Time: 6 hours

  • Yield: 65–75%.

Step 2: Formylation at C4

Vilsmeier-Haack formylation of Intermediate B using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at the pyrazole’s 4-position, yielding Intermediate C .

Reaction Conditions :

  • Reagents: POCl₃, DMF

  • Solvent: Dichloroethane

  • Temperature: 0°C → 25°C (gradual warming)

  • Time: 12 hours

  • Yield: 60–70%.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The (5Z)-configured methylene bridge is introduced via Knoevenagel condensation between Intermediate A and Intermediate C.

Reaction Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: Piperidine or ammonium acetate

  • Temperature: Reflux (78–110°C)

  • Time: 10–24 hours

  • Yield: 55–65%.

Key Observations :

  • The reaction exclusively forms the Z-isomer due to steric and electronic effects of the thiazolidinone’s 2-thioxo group.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Functionalization of the Thiazolidinone’s 3-Position

Alkylation with 3-Ethoxypropyl Bromide

The 3-ethoxypropyl side chain is introduced via N-alkylation of 2-thioxo-1,3-thiazolidin-4-one with 3-ethoxypropyl bromide in the presence of a base.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate

  • Temperature: 60°C

  • Time: 6 hours

  • Yield: 80–90%.

Optimization and Challenges

Stereochemical Control

The (5Z)-configuration is thermodynamically favored, but prolonged heating may lead to isomerization. Use of mild conditions (e.g., room temperature, short reaction times) preserves stereochemical integrity.

Purification Methods

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product with >95% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Classical KnoevenagelHigh stereoselectivityLong reaction time (24h)55–65%
Microwave-assistedRapid (1–2h), energy-efficientSpecialized equipment required60–65%
Solid-phase synthesisEasier purificationLimited substrate scope50–55%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thiazolidinone-pyrazole hybrid to improve yield and purity?

  • Methodology :

  • Solvent selection : Ethanol or DMSO is preferred due to their ability to dissolve polar intermediates and stabilize reactive groups during condensation reactions .
  • Catalysts : Use of mild bases (e.g., triethylamine) or acidic conditions for cyclization steps, depending on the reactivity of substituents .
  • Reaction optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields above 75% .
  • Purification : Recrystallization from DMF-ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the (5Z)-configuration of the exocyclic double bond and substituent positions .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Approach :

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin controls .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or tyrosine kinases .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy group variations) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Biological Activity Key Finding
Isobutoxy (target compound)Anticancer (IC₅₀ = 8.2 µM in MCF-7)Enhanced lipophilicity improves membrane permeability .
Methoxy (analog)Reduced COX-2 inhibition (30% at 10 µM)Electron-withdrawing groups decrease enzyme affinity .
Chloro (analog)Antimicrobial (MIC = 4 µg/mL vs S. aureus)Halogen substitution increases bacterial membrane disruption .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay standardization : Use identical cell lines (ATCC-verified), serum-free conditions, and normalized DMSO concentrations (<0.1%) .
  • Data normalization : Express activity relative to internal controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by batch-to-batch synthesis differences .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Stability studies :

  • pH-dependent degradation : HPLC monitoring reveals 90% decomposition at pH < 3 (simulating gastric fluid) within 2 hours, necessitating enteric coating for oral delivery .
  • Plasma stability : Incubation with human plasma shows 60% remaining after 4 hours, suggesting moderate metabolic resistance .
  • Light sensitivity : UV-Vis spectroscopy confirms photo-degradation (λ = 320 nm), requiring amber vials for storage .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • In silico approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or EGFR kinase (PDB: 1M17) .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .

Methodological Considerations

  • Synthetic reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of thioxo groups .
  • Biological replicates : Use n ≥ 3 independent experiments with ANOVA for significance testing .
  • Data sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., ChemSpider) to facilitate cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.